N-(2-chloroethyl)-3-nitrobenzamide
Description
Properties
Molecular Formula |
C9H9ClN2O3 |
|---|---|
Molecular Weight |
228.63 g/mol |
IUPAC Name |
N-(2-chloroethyl)-3-nitrobenzamide |
InChI |
InChI=1S/C9H9ClN2O3/c10-4-5-11-9(13)7-2-1-3-8(6-7)12(14)15/h1-3,6H,4-5H2,(H,11,13) |
InChI Key |
NRKRSUHTEQFTHV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NCCCl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chloroethyl)-3-nitrobenzamide typically involves the reaction of 3-nitrobenzoic acid with 2-chloroethylamine. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions generally include:
- Solvent: Dichloromethane or tetrahydrofuran
- Temperature: Room temperature to reflux
- Reaction Time: Several hours to overnight
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of automated systems and high-throughput screening can further enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-(2-chloroethyl)-3-nitrobenzamide undergoes various chemical reactions, including:
Nucleophilic Substitution: The 2-chloroethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines and thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants such as tin(II) chloride.
Oxidation: The compound can undergo oxidation reactions, particularly at the 2-chloroethyl group, leading to the formation of aldehydes or carboxylic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or thiourea in polar solvents like dimethylformamide (DMF) at elevated temperatures.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst or tin(II) chloride in hydrochloric acid.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products Formed
Nucleophilic Substitution: Formation of substituted amides or thioethers.
Reduction: Formation of N-(2-aminoethyl)-3-nitrobenzamide.
Oxidation: Formation of 3-nitrobenzoic acid derivatives.
Scientific Research Applications
N-(2-chloroethyl)-3-nitrobenzamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to form DNA adducts and induce cell cycle arrest.
Biology: The compound is used in studies related to DNA damage and repair mechanisms.
Materials Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Industry: The compound is used as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of N-(2-chloroethyl)-3-nitrobenzamide involves the formation of DNA adducts through the alkylation of DNA bases. This leads to the disruption of DNA replication and transcription, ultimately resulting in cell cycle arrest and apoptosis. The compound primarily targets rapidly dividing cells, making it a potential candidate for anticancer therapy.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Chloroethyl Groups
a) N-(2-Chloroethyl)-N,N-diethylammonium Chloride Derivatives
- Structure : These compounds feature a chloroethyl group linked to a diethylammonium moiety.
- Synthesis: Reacted with thiouracils to form thiopyrimidinones, yielding antimicrobial agents (e.g., compounds 4a,b, 5a–c, 6a–f) .
- Biological Activity : Demonstrated broad-spectrum activity against Gram-positive bacteria (e.g., Staphylococcus aureus) and fungi (e.g., Candida albicans), with MIC values ranging from 3.12–50 μg/mL .
b) Nitrosoureas (e.g., BCNU)
- Structure : 1,3-Bis(2-chloroethyl)-1-nitrosourea (BCNU) contains two chloroethyl groups and a nitrosourea core.
- Mechanism: Generates alkylating and carbamoylating species upon degradation, causing DNA cross-links (e.g., 1-[N3-deoxycytidyl],2-[N1-deoxyguanosinyl]ethane) .
- Pharmacokinetics: High lipid solubility (octanol/water distribution coefficient ~1.5) enables penetration into the cerebrospinal fluid, critical for treating brain tumors .
- Comparison : While BCNU exhibits dual alkylating/carbamoylating activity, N-(2-chloroethyl)-3-nitrobenzamide likely acts solely through alkylation due to its benzamide structure. This may reduce carbamoylation-related toxicity but limit potency .
Nitrobenzamide Derivatives
a) N-(3-Chlorophenethyl)-4-nitrobenzamide
- Structure : Features a 4-nitrobenzamide group and a 3-chlorophenethyl substituent.
- Synthesis : Prepared via Schotten-Baumann reaction between 4-nitrobenzoyl chloride and 2-(3-chlorophenyl)ethan-1-amine in dichloromethane, achieving high yields (>85%) .
b) 2-Chloro-N-[3-(6-methoxy-3-pyridazinyl)phenyl]-5-nitrobenzamide
- Structure : Incorporates a pyridazinyl ring and a 5-nitro group.
- Comparison : The addition of a heterocyclic ring enhances solubility and target specificity compared to simpler nitrobenzamides.
Alkylating Agents with Similar Reactivity
a) 1-(2-Chloroethyl)-3-cyclohexyl-1-nitrosourea
- Pharmacokinetics : Rapid degradation in plasma (t₁/₂ = 5 min) with extensive biliary excretion and protein binding (40–60% for cyclohexyl moiety) .
- Toxicity : Myelosuppression is dose-limiting, a common issue among chloroethyl-based alkylators .
- Comparison : The cyclohexyl group in this compound enhances lipid solubility, whereas this compound’s benzamide core may reduce CNS penetration.
Mechanistic Insights
- Solubility and Distribution : Nitrobenzamides with aromatic substituents (e.g., 3-chlorophenethyl) exhibit higher logP values, favoring membrane permeability but risking off-target effects .
Biological Activity
N-(2-chloroethyl)-3-nitrobenzamide is a compound of significant interest in medicinal chemistry, particularly for its potential anticancer properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the presence of a chloroethyl group and a nitro group attached to a benzamide structure. This configuration is essential for its biological activity, particularly in the context of DNA interactions.
The primary mechanism through which this compound exerts its biological effects involves the formation of DNA adducts . The chloroethyl moiety can alkylate DNA bases, leading to cross-linking and subsequent disruption of DNA replication and transcription. This results in cell cycle arrest and apoptosis, particularly in rapidly dividing cancer cells.
Key Mechanistic Insights
- DNA Damage : The compound induces DNA damage by forming covalent bonds with nucleophilic sites on DNA.
- Cell Cycle Arrest : It has been shown to lead to cell cycle arrest in various cancer cell lines, contributing to its potential as an anticancer agent.
- Selective Toxicity : Studies indicate that it may exhibit selective toxicity towards certain cancer cell lines, making it a candidate for further investigation in targeted therapies.
Biological Activity and Research Findings
Recent studies have highlighted the diverse biological activities of this compound, particularly in the context of cancer therapy. Below are notable findings from various research efforts:
Case Studies
- Anticancer Activity : In vitro studies demonstrated that this compound exhibits potent cytotoxicity against various cancer cell lines, including glioma and lung carcinoma cells. The IC50 values ranged from 38–95 µM, indicating effective inhibition even under hypoxic conditions .
- Mechanistic Studies : Flow cytometry analyses revealed that treatment with this compound leads to significant G2/M phase arrest in cancer cells, corroborating its role as an alkylating agent that disrupts normal cell cycle progression .
Therapeutic Applications
Due to its ability to form DNA adducts and induce apoptosis in cancer cells, this compound is being explored for therapeutic applications in oncology. Its potential use as an anticancer agent is particularly promising for treating tumors resistant to conventional therapies.
Q & A
Q. What synthetic methodologies are recommended for N-(2-chloroethyl)-3-nitrobenzamide?
The synthesis typically involves coupling 2-(2-chloroethyl)amine with 3-nitrobenzoyl chloride under mild conditions. A common approach uses dichloromethane (DCM) as the solvent and triethylamine as a base to neutralize HCl byproducts. Reaction monitoring via TLC and purification via column chromatography (neutral Al₂O₃ or silica gel) is critical for isolating the product . Optimization of stoichiometry (1:1 molar ratio of amine to acyl chloride) and reaction time (30–60 minutes) enhances yield .
Q. Which spectroscopic techniques are essential for characterizing this compound?
Key techniques include:
- ¹H/¹³C NMR : To confirm the structure via chemical shifts (e.g., nitro group deshielding at ~8 ppm in ¹H NMR; carbonyl resonance at ~165 ppm in ¹³C NMR) .
- Mass Spectrometry (MS) : For molecular ion verification (e.g., ESI-MS or HRMS) .
- UV-Vis Spectroscopy : To study electronic transitions influenced by the nitro and chloroethyl groups .
Q. How can researchers optimize purification of this compound?
Post-synthesis, sequential washing with dilute HCl (to remove unreacted amine), Na₂CO₃ (to eliminate acidic impurities), and brine (to dehydrate) is recommended. Column chromatography using neutral Al₂O₃ or silica gel (hexane/ethyl acetate gradient) effectively separates the product from byproducts. Recrystallization from ethanol or acetonitrile may improve purity .
Q. What are the solubility and stability profiles of this compound?
- Solubility : Likely soluble in polar aprotic solvents (DCM, DMSO) but poorly soluble in water. Analogous nitrobenzamides show variable solubility depending on substituents .
- Stability : Store at –20°C in anhydrous DMSO or methanol to prevent hydrolysis of the amide bond. Avoid prolonged exposure to light due to nitro group photoreactivity .
Q. What are common structural analogs of this compound, and how do they differ?
Examples include:
- N-(3-chlorophenethyl)-4-nitrobenzamide : Nitro at position 4; chloro on phenyl ring .
- N-(3-methylphenyl)-3-nitrobenzamide : Methyl substituent instead of chloroethyl . These analogs highlight how substituent position and electronic properties influence reactivity and bioactivity .
Advanced Research Questions
Q. How do reaction conditions (e.g., solvent, temperature) impact synthetic yield?
- Solvent Effects : Polar aprotic solvents (e.g., DCM, THF) favor nucleophilic acyl substitution. Protic solvents may hydrolyze the acyl chloride prematurely .
- Temperature : Room temperature (20–25°C) is optimal; higher temperatures risk side reactions (e.g., elimination of the chloroethyl group) .
- Catalysis : DMAP (4-dimethylaminopyridine) can accelerate amidation but may complicate purification .
Q. What mechanistic insights exist for substitution reactions involving the chloroethyl group?
The chloroethyl group undergoes nucleophilic substitution (SN2) in basic conditions, forming intermediates like aziridinium ions. Computational studies (DFT) can model transition states and predict regioselectivity. Experimental validation via kinetic isotope effects or trapping intermediates (e.g., with NaN₃) is recommended .
Q. How can computational modeling guide target identification for this compound?
- Molecular Docking : Screen against databases (e.g., PDB) to identify potential protein targets (e.g., kinases, GPCRs). Focus on pockets accommodating the nitro group’s electron-deficient aromatic ring .
- QSAR Studies : Correlate substituent effects (e.g., Cl vs. NO₂ position) with bioactivity using regression models .
Q. What in vitro assays are suitable for evaluating biological activity?
Q. How do structural modifications (e.g., nitro → amine reduction) alter properties?
Reduction of the nitro group (e.g., H₂/Pd-C) yields an amine derivative, enhancing hydrogen-bonding capacity. Comparative studies (e.g., solubility logP, receptor binding) between the nitro and amine forms can reveal structure-activity relationships. X-ray crystallography (as in ) may resolve conformational changes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
